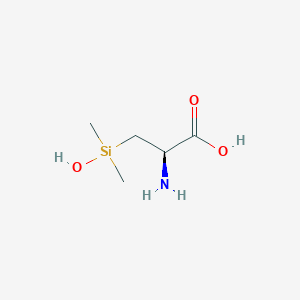
1,16-Difluorohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,16-Difluorohexadecane is a chemical compound with the molecular formula C₁₆H₃₂F₂ It is a member of the alkane family, characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a hexadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,16-Difluorohexadecane can be synthesized through several methods. One common approach involves the fluorination of hexadecane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,16-Difluorohexadecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of hexadecane or partially fluorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Major Products:
Substitution: Formation of hexadecane derivatives with different functional groups.
Oxidation: Production of hexadecanol, hexadecanal, or hexadecanoic acid.
Reduction: Formation of hexadecane or partially fluorinated hexadecane.
Wissenschaftliche Forschungsanwendungen
1,16-Difluorohexadecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of fluorination on the physical and chemical properties of alkanes.
Biology: Investigated for its potential interactions with biological membranes and proteins due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a building block for designing fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty materials, lubricants, and surfactants with enhanced properties.
Wirkmechanismus
The mechanism by which 1,16-Difluorohexadecane exerts its effects is primarily related to its fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the compound’s reactivity and interactions with other molecules. The fluorine atoms can participate in hydrogen bonding, alter the compound’s lipophilicity, and affect its metabolic stability. These properties make this compound a valuable tool in studying molecular interactions and designing new materials.
Vergleich Mit ähnlichen Verbindungen
1,16-Dichlorohexadecane: Similar structure but with chlorine atoms instead of fluorine.
1,16-Dibromohexadecane: Contains bromine atoms, leading to different reactivity and properties.
Hexadecane: The parent hydrocarbon without any halogen substitution.
Uniqueness: 1,16-Difluorohexadecane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to its chloro, bromo, and non-halogenated counterparts
Eigenschaften
CAS-Nummer |
408-41-3 |
|---|---|
Molekularformel |
C16H32F2 |
Molekulargewicht |
262.42 g/mol |
IUPAC-Name |
1,16-difluorohexadecane |
InChI |
InChI=1S/C16H32F2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 |
InChI-Schlüssel |
ZFLGLTJLVNUUIO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCF)CCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


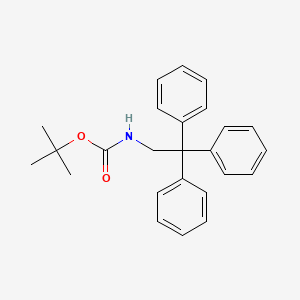


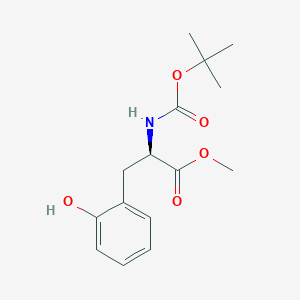
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
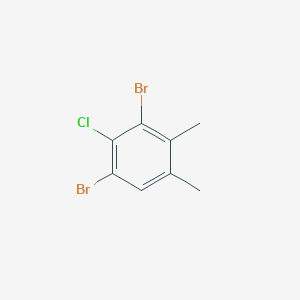
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)


![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)

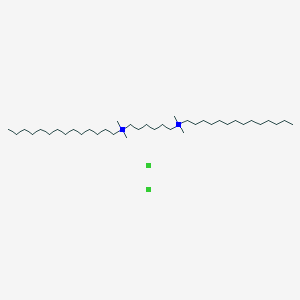
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
